molecular formula C8H8BrCl B1285290 1-Bromo-4-(1-chloroethyl)benzene CAS No. 20488-10-2

1-Bromo-4-(1-chloroethyl)benzene

Cat. No. B1285290
CAS RN: 20488-10-2
M. Wt: 219.5 g/mol
InChI Key: GRBCXCXQMLHBTA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-chloroethyl)benzene is a dihalogenated benzene derivative with bromine and chlorine substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications have been explored, which can provide insights into the behavior and characteristics of 1-Bromo-4-(1-chloroethyl)benzene.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which is a precursor for graphene nanoribbons . Similarly, the synthesis of 1-bromo-1-lithioethene, a reagent that can be used to produce various 1-substituted 1-bromoethene products, is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(1-chloroethyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can affect the electron distribution and geometry of the molecule. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows significant twisting due to the dihedral angle between the benzene rings . This suggests that the molecular structure of 1-Bromo-4-(1-chloroethyl)benzene may also exhibit some degree of non-planarity due to steric interactions between the halogen atoms and the benzene ring.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is largely determined by the nature of the halogen substituents. The presence of bromine and chlorine can make the compound amenable to further functionalization through nucleophilic substitution reactions. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions including elimination, reduction, and bromination . These types of reactions could be relevant for the chemical transformations of 1-Bromo-4-(1-chloroethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be studied using various spectroscopic techniques. The experimental and theoretical investigation of 1-bromo-4-chlorobenzene provides insights into its vibrational frequencies, IR intensities, and Raman activities . Similarly, the vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene offers information on its molecular geometry and electronic properties . These studies suggest that 1-Bromo-4-(1-chloroethyl)benzene would exhibit characteristic spectroscopic features that could be used for its identification and property analysis.

Scientific Research Applications

Fluorescence Properties

1-Bromo-4-(1-chloroethyl)benzene has been studied for its fluorescence properties. Research demonstrates its potential in photoluminescence applications. In a study, the compound exhibited significant fluorescence intensity, particularly in a solid state, indicating its suitability for applications in materials science and optical devices (Liang Zuo-qi, 2015).

Synthesis and Characterization

This compound serves as a precursor in various synthesis processes. For instance, it has been used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are valuable in electronics and nanotechnology due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 1-Bromo-4-(1-chloroethyl)benzene have been a subject of research, contributing to the field of crystallography and material science. Studies on these compounds help in understanding molecular interactions and properties relevant to material design and chemical synthesis (M. Jotani et al., 2019).

Organometallic Chemistry

In the field of organometallic chemistry, 1-Bromo-4-(1-chloroethyl)benzene and its derivatives have been synthesized and analyzed for their electrochemical properties. This research is significant in understanding electron transfer processes and designing new materials for electronic applications (H. Fink et al., 1997).

Spectroscopic Analysis

Spectroscopic analysis of derivatives of 1-Bromo-4-(1-chloroethyl)benzene provides insights into the compound's vibrational and electronic properties. This information is crucial in fields like analytical chemistry, materials science, and molecular physics (V. Udayakumar et al., 2011).

Safety And Hazards

“1-Bromo-4-(1-chloroethyl)benzene” is classified as a dangerous substance. It can cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for “1-Bromo-4-(1-chloroethyl)benzene” could involve further exploration of its reactivity with different nucleophiles . Additionally, its potential applications in the synthesis of other complex organic compounds could be investigated.

properties

IUPAC Name

1-bromo-4-(1-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCXCXQMLHBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561658
Record name 1-Bromo-4-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1-chloroethyl)benzene

CAS RN

20488-10-2
Record name 1-Bromo-4-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Bromophenyl)ethanol (3.17 g, 15.8 mmol) was stirred in concentrated HCl (25 mL) and DCM (20 mL) at room temperature for 3 d. Water and DCM were added and the aqueous phase extracted with DCM. The combined organics were dried using a phase separator and concentrated in vacuo to give 1-Bromo-4-(1-chloroethyl)benzene (3.49 g) as a colourless oil which was used in the next step without further purification.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Jordan, RM Denton, HF Sneddon - ACS Sustainable Chemistry …, 2020 - ACS Publications
Herein, we report a green, chromatography-free Appel chlorination and bromination in both catalytic and stoichiometric form. Improved sustainability was achieved via the effective …
Number of citations: 26 pubs.acs.org
BH Xing, XX Zhao, YJ Qin, P Zhang… - Journal of Chemical …, 2020 - journals.sagepub.com
Deoxygenative chlorination of carbonyl compounds using the HMe 2 SiCl/FeCl 3 /EtOAc and HMeSiCl 2 /FeCl 3 /EtOAc systems has been systemically investigated. The HMe 2 SiCl-…
Number of citations: 2 journals.sagepub.com
Q Lu, H Guan, YE Wang, D Xiong, T Lin… - The Journal of …, 2022 - ACS Publications
A visible-light-promoted nickel/photoredox-catalyzed reductive cross-coupling reaction between vinyl bromides and benzyl chlorides is reported. A diverse array of enantioenriched …
Number of citations: 3 pubs.acs.org

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